2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride
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Description
2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO4S and its molecular weight is 255.71. The purity is usually 95%.
BenchChem offers high-quality 2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A significant application of this chemical compound is in the synthesis of heterocyclic compounds. For instance, research demonstrates the synthesis of polycyclic pyridines, including pyridothienopyrimidines and pyridothienotriazines, through reactions involving compounds structurally related to the one (A. Hussein, F. A. Abu-shanab, E. Ishak, 2000). Such syntheses contribute to the development of novel compounds with potential applications in various fields, including medicinal chemistry and material science.
Pharmacological Profiles
Although specific details on the pharmacological profiles directly related to this compound were requested to be excluded, it's worth noting that compounds with similar structures have been studied for their inhibitory effects on enzymes like cyclo-oxygenase and 5-lipoxygenase. These studies contribute to the broader understanding of the chemical's potential in therapeutic applications (S. Laufer, S. Tries, J. Augustin, G. Dannhardt, 1994).
Quantum Chemical Investigations
Quantum chemical calculations and thermodynamic parameters of compounds structurally related to the given chemical have been investigated, demonstrating the utility of these compounds in understanding molecular properties that are pivotal in drug design and material science (M. Bouklah, Houria Harek, R. Touzani, B. Hammouti, Y. Harek, 2012).
Innovative Synthetic Approaches
Research has also focused on developing innovative synthetic approaches involving compounds related to the one , such as the use of redox-neutral amine C-H functionalization steps in Ugi reactions. These studies highlight the versatility and potential of these compounds in synthetic organic chemistry, enabling the creation of diverse molecular architectures with potential applications in drug discovery and development (Zhengbo Zhu, D. Seidel, 2016).
properties
IUPAC Name |
2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S.ClH/c10-8(11)1-5-4-14(12,13)7-3-9-2-6(5)7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHQMWFLRXLOBJ-RYLOHDEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)S(=O)(=O)CC2CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](CN1)S(=O)(=O)C[C@H]2CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride |
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